5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid
Overview
Description
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a tosyl group attached to the pyrrole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The tosyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid: Lacks the tosyl group, which may affect its biological activity.
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used as an intermediate in the synthesis of upadacitinib, a kinase inhibitor.
Uniqueness
5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is unique due to the presence of the tosyl group, which enhances its biological activity and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-9-2-4-10(5-3-9)22(20,21)17-7-6-11-13(17)15-8-12(16-11)14(18)19/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAEUWZRNAYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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